molecular formula C15H12F2N2O2 B3402830 N-(4-(2-amino-2-oxoethyl)phenyl)-3,4-difluorobenzamide CAS No. 1060311-87-6

N-(4-(2-amino-2-oxoethyl)phenyl)-3,4-difluorobenzamide

Cat. No.: B3402830
CAS No.: 1060311-87-6
M. Wt: 290.26 g/mol
InChI Key: FYEAYYNZZIWZQD-UHFFFAOYSA-N
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Description

N-(4-(2-amino-2-oxoethyl)phenyl)-3,4-difluorobenzamide is a benzamide derivative characterized by a 3,4-difluorinated benzoyl group and a para-substituted phenyl ring bearing a 2-amino-2-oxoethyl moiety. The 2-amino-2-oxoethyl group introduces hydrogen-bonding capacity, which may influence solubility and target binding.

Properties

IUPAC Name

N-[4-(2-amino-2-oxoethyl)phenyl]-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2N2O2/c16-12-6-3-10(8-13(12)17)15(21)19-11-4-1-9(2-5-11)7-14(18)20/h1-6,8H,7H2,(H2,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYEAYYNZZIWZQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)N)NC(=O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-amino-2-oxoethyl)phenyl)-3,4-difluorobenzamide typically involves the reaction of 3,4-difluorobenzoic acid with 4-(2-amino-2-oxoethyl)aniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-amino-2-oxoethyl)phenyl)-3,4-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(4-(2-amino-2-oxoethyl)phenyl)-3,4-difluorobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-(4-(2-amino-2-oxoethyl)phenyl)-3,4-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Agrochemicals

Flufenoxuron (N-(((4-(2-chloro-4-(trifluoromethyl)phenoxy)-2-fluorophenyl)amino)carbonyl)-2,6-difluorobenzamide)
  • Key Features: 2,6-Difluorobenzamide core linked to a substituted phenyl group via a urea bridge. Contains a trifluoromethylphenoxy substituent.
  • Activity : Insect growth regulator (chitin synthesis inhibitor) .
  • Comparison: Unlike the target compound, flufenoxuron employs a urea linkage instead of a direct phenyl-acetamide bond.
Flucycloxuron (N-(((4-((((4-chlorophenyl)cyclopropylmethylene)amino)oxy)methyl)phenyl)amino)carbonyl)-2,6-difluorobenzamide)
  • Key Features: 2,6-Difluorobenzamide with a cyclopropylmethylene aminooxy group. Chlorophenyl substitution enhances lipophilicity.
  • Activity : Acaricide/insecticide .
  • Comparison: The target compound lacks the cyclopropane and oxyimino motifs, which are critical for flucycloxuron’s mode of action. Both compounds share benzamide cores but diverge in substituent complexity and functional groups.

Medicinal Chemistry Analogues

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide
  • Key Features :
    • 2,6-Difluorobenzamide conjugated to a thiazole ring bearing a 3,4-dichlorophenyl group.
  • Activity : Small-molecule c-Abl kinase activator .
  • Comparison: The thiazole ring introduces aromatic heterocyclic character absent in the target compound. Dichlorophenyl vs. amino-oxoethylphenyl substituents suggest divergent binding interactions in kinase targets.
N-(3,4-difluorophenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide
  • Key Features: 3,4-Difluorophenylacetamide linked to a quinolinone scaffold.
  • Activity: Not explicitly stated, but quinolinones are associated with anticancer and antimicrobial applications .
  • Comparison: The target compound’s benzamide core is simpler, lacking the fused quinolinone system. Both share 3,4-difluorophenyl groups, but the acetamide in the target is directly attached to a phenyl ring rather than a heterocycle.

Structural and Functional Analysis (Table 1)

Compound Name Core Structure Key Substituents Functional Groups Primary Activity Reference
Target Compound 3,4-Difluorobenzamide 4-(2-amino-2-oxoethyl)phenyl Amide, amino-oxoethyl Undetermined
Flufenoxuron 2,6-Difluorobenzamide Urea-linked chlorotrifluoromethylphenoxy Urea, trifluoromethyl Insecticide
Flucycloxuron 2,6-Difluorobenzamide Cyclopropylmethylene aminooxy Oxyimino, cyclopropane Acaricide
N-[4-(3,4-dichlorophenyl)-thiazol-2-yl]-... 2,6-Difluorobenzamide Thiazole, 3,4-dichlorophenyl Thiazole, dichlorophenyl Kinase activation
Quinolinone-acetamide derivative 3,4-Difluorophenyl Quinolinone, 4-methylbenzoyl Quinolinone, methylbenzoyl Potential therapeutics

Key Differentiators

  • Substitution Pattern : The 3,4-difluoro configuration in the target compound vs. 2,6-difluoro in agrochemical analogues may reduce steric hindrance and alter electronic effects.
  • Applications: While flufenoxuron and flucycloxuron are pesticides, the target’s structure aligns more with kinase-targeting drug candidates due to its balanced hydrophilicity/lipophilicity.

Biological Activity

N-(4-(2-amino-2-oxoethyl)phenyl)-3,4-difluorobenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction between 3,4-difluorobenzoic acid and 4-(2-amino-2-oxoethyl)aniline. The reaction is facilitated by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP), conducted under anhydrous conditions. The final product is purified through recrystallization or column chromatography.

Chemical Structure

The compound features:

  • An amide group
  • A difluorobenzene ring
  • An amino-oxoethyl substituent

This structural composition is crucial for its interaction with biological targets.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various human tumor cell lines. For instance, compounds derived from similar structures have demonstrated IC50 values in the low micromolar range against cancer cells such as HT-29 colon carcinoma cells .

The mechanism of action involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, disrupting their catalytic functions.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, affecting downstream signaling pathways that regulate cell growth and survival.

Case Studies

  • In Vitro Studies : A study evaluated the antiproliferative effects of various benzamide derivatives, including this compound. Results indicated notable activity against several tumor cell lines, with specific derivatives showing enhanced selectivity for certain cancers .
  • Mechanistic Insights : Another research effort highlighted the compound's ability to disrupt microtubule formation in cancer cells, leading to G2/M cell cycle arrest. This disruption is critical for inhibiting tumor growth and proliferation .

Comparative Biological Activity Table

Compound NameActivity TypeIC50 (µM)Target Cell Lines
This compoundAnticancerLow single-digitHT-29, EA.hy926
3-Bromo derivativeAnticancer0.5HT-29
3-Dichlorophenyl derivativeAnticancerVariableHCT116, EA.hy926

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-(2-amino-2-oxoethyl)phenyl)-3,4-difluorobenzamide
Reactant of Route 2
Reactant of Route 2
N-(4-(2-amino-2-oxoethyl)phenyl)-3,4-difluorobenzamide

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